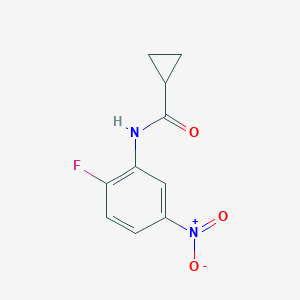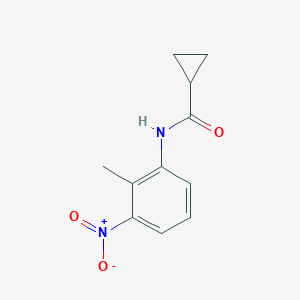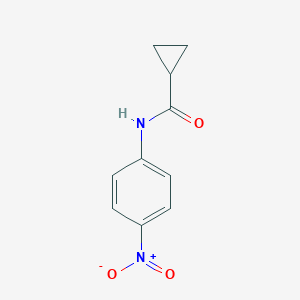![molecular formula C27H24N2O3S B322212 N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B322212.png)
N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide is a complex organic compound with a molecular formula of C27H24N2O3S. This compound is characterized by the presence of a biphenyl core, a sulfonamide group, and a carboxamide group, making it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient and tolerant of various functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the biphenyl core provides hydrophobic interactions, stabilizing the compound within the target site. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-3-phenylacrylamide
- N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-4-methylbenzenesulfonamide
Uniqueness
N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both sulfonamide and carboxamide groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C27H24N2O3S |
|---|---|
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-phenylbenzamide |
InChI |
InChI=1S/C27H24N2O3S/c1-19-16-20(2)18-25(17-19)29-33(31,32)26-14-12-24(13-15-26)28-27(30)23-10-8-22(9-11-23)21-6-4-3-5-7-21/h3-18,29H,1-2H3,(H,28,30) |
Clave InChI |
PKQNMILKPFMJST-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C |
SMILES canónico |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-nitro-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}benzamide](/img/structure/B322129.png)
![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-methylbenzamide](/img/structure/B322132.png)
![N-{4-[(4-methoxyanilino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B322133.png)



![4-[(Cyclopropylcarbonyl)amino]benzamide](/img/structure/B322140.png)
![N-{4-[acetyl(methyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B322142.png)

![N-{4'-[(cyclohexylcarbonyl)amino][1,1'-biphenyl]-4-yl}cyclohexanecarboxamide](/img/structure/B322144.png)
![N-{2-[(cyclopropylcarbonyl)amino]cyclohexyl}cyclopropanecarboxamide](/img/structure/B322145.png)
![4-(2,4-dichlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide](/img/structure/B322148.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide](/img/structure/B322152.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B322153.png)
